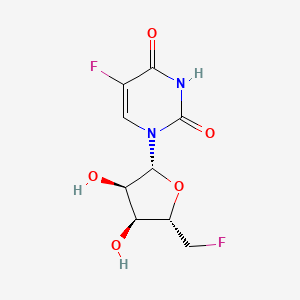
5'-Deoxy-5,5'-difluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5,5’-difluorouridine is a fluoropyrimidine derivative and a second-generation nucleoside analog prodrug. It is primarily used as a cytostatic agent in chemotherapy, particularly in several Asian countries including China and South Korea . This compound is known for its therapeutic potential in treating various types of cancer, including breast and colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5,5’-difluorouridine involves the use of specific catalysts and reagents to achieve high yield and quality. One method involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a silanization agent . Another method includes the preparation of intermediates such as 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine, which is suitable for industrial production .
Industrial Production Methods
Industrial production methods focus on optimizing yield and quality while ensuring stability. The process typically involves multiple steps, including the use of specific catalysts and reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5,5’-difluorouridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nucleoside phosphorylase and thymidine phosphorylase . These enzymes play a crucial role in the metabolism of the compound, converting it into its active form .
Major Products Formed
The major products formed from these reactions include 5-fluorouracil, 5-fluorouridine 5’-monophosphate, and 5-fluorouridine 5’-triphosphate .
Scientific Research Applications
5’-Deoxy-5,5’-difluorouridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying nucleoside analogs and their reactions.
Biology: Investigated for its role in cellular metabolism and enzyme interactions.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5,5’-difluorouridine involves its conversion to 5-fluorouracil by the enzyme thymidine phosphorylase . This conversion leads to the inhibition of DNA synthesis and cell death. The compound targets specific molecular pathways, including the inhibition of thymidylate synthetase, which is crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A first-generation nucleoside analog used in chemotherapy.
5-Fluoro-2’-deoxyuridine: Another fluoropyrimidine derivative with similar therapeutic applications.
Capecitabine: An oral prodrug that is metabolized into 5-fluorouracil.
Uniqueness
5’-Deoxy-5,5’-difluorouridine is unique due to its improved oral bioavailability and reduced toxicity compared to other fluoropyrimidines . Its selective activation by tumor cells enhances its therapeutic index, making it a more effective and safer option for cancer treatment .
Properties
CAS No. |
82207-49-6 |
|---|---|
Molecular Formula |
C9H10F2N2O5 |
Molecular Weight |
264.18 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-1-4-5(14)6(15)8(18-4)13-2-3(11)7(16)12-9(13)17/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
MVEGNDZJMMSVLR-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
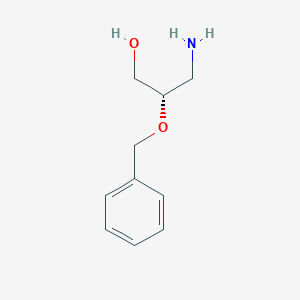
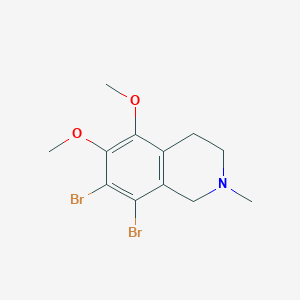
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
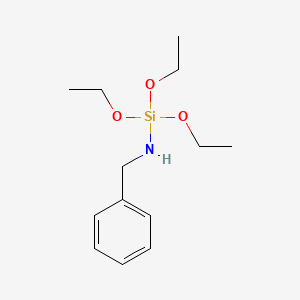

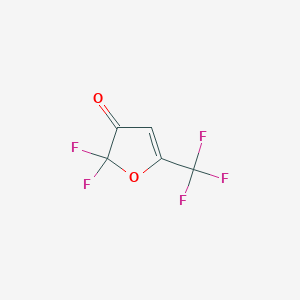
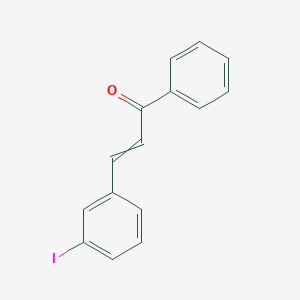
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)

![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
